alpha-Hydroxy-beta-phenylethylamine
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Overview
Description
Alpha-Hydroxy-beta-phenylethylamine: phenylethanolamine , is an organic compound that belongs to the class of phenethylamines. It is a trace amine with a structure similar to catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine . This compound is known for its cardiovascular activity and has been used in the past as a drug to produce topical vasoconstriction .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 2-nitro-1-phenyl-ethanol: An early synthesis method involves the reduction of 2-nitro-1-phenyl-ethanol.
Reduction of benzoyl cyanide: A more recent and efficient method involves the reduction of benzoyl cyanide using lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production methods for alpha-Hydroxy-beta-phenylethylamine typically involve large-scale reduction reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Hydroxy-beta-phenylethylamine can undergo oxidation reactions, often resulting in the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form various derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products:
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.
Reduction: Formation of various phenylethylamine derivatives.
Substitution: Formation of halogenated or other substituted phenylethylamines.
Scientific Research Applications
Alpha-Hydroxy-beta-phenylethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-Hydroxy-beta-phenylethylamine involves its interaction with neurotransmitter systems in the brain. It acts as a trace amine and influences the release and activity of neurotransmitters such as dopamine and norepinephrine . The compound binds to trace amine-associated receptors (TAARs) and modulates the activity of these neurotransmitters, leading to various physiological effects .
Comparison with Similar Compounds
Dopamine: A catecholamine neurotransmitter with a similar structure and function.
Norepinephrine: Another catecholamine neurotransmitter involved in the fight-or-flight response.
Uniqueness: Alpha-Hydroxy-beta-phenylethylamine is unique due to its specific structure, which includes a hydroxyl group on the beta carbon and an amino group on the alpha carbon. This structure allows it to interact with specific receptors and enzymes in the body, leading to its distinct physiological effects .
Properties
IUPAC Name |
1-amino-2-phenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8,10H,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPHFCAEZWKFDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938724 |
Source
|
Record name | 1-Amino-2-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17596-61-1 |
Source
|
Record name | Ethylamine, alpha-hydroxy-beta-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017596611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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